molecular formula C16H15NO4 B14586788 2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid CAS No. 61212-84-8

2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid

Cat. No.: B14586788
CAS No.: 61212-84-8
M. Wt: 285.29 g/mol
InChI Key: JXORVNBYMOEKDB-UHFFFAOYSA-N
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Description

2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid is an organic compound characterized by its benzylideneamino group attached to a dimethoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid typically involves the condensation of 4,5-dimethoxybenzoic acid with benzylideneamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • 4,5-Dimethoxyanthranilic acid
  • 6-Aminoveratric acid

Uniqueness

2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

61212-84-8

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(benzylideneamino)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C16H15NO4/c1-20-14-8-12(16(18)19)13(9-15(14)21-2)17-10-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

JXORVNBYMOEKDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N=CC2=CC=CC=C2)OC

Origin of Product

United States

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